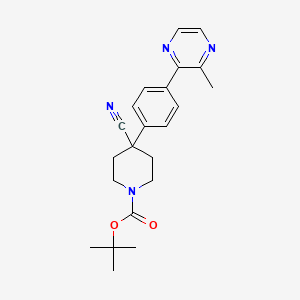
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a chemical compound that features a trifluoromethyl group attached to a thiophene ring, which is further substituted with two methyl groups at the 2 and 5 positions. The borate group is attached to the thiophene ring, making this compound a unique organoboron compound. Organoboron compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate typically involves the reaction of 2,5-dimethylthiophene with a boron-containing reagent under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where 2,5-dimethylthiophene is reacted with a boron trifluoride etherate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.
作用机制
The mechanism of action of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate involves its interaction with specific molecular targets and pathways. The borate group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethyl-thiophen-3-yl)-thiazol-2-ylamine: A similar compound with a thiazole ring instead of a borate group.
4-Chloro-2-methoxyaniline: Another compound with a different functional group but similar thiophene substitution pattern.
Uniqueness
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is unique due to the presence of the borate group, which imparts distinct reactivity and properties compared to other thiophene derivatives. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
属性
CAS 编号 |
1294551-85-1 |
|---|---|
分子式 |
C6H7BF3S- |
分子量 |
178.9909896 |
同义词 |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)


![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)



![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
